molecular formula C15H16N4O2 B5691404 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide

2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide

Cat. No. B5691404
M. Wt: 284.31 g/mol
InChI Key: CJINQLGOAJNHLI-UHFFFAOYSA-N
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Description

2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide, also known as MTEB, is a chemical compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response (2). 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide has also been reported to inhibit the proliferation of cancer cells by inducing apoptosis (3).
Biochemical and Physiological Effects:
2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) (2). 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide has also been reported to decrease the levels of collagen and fibronectin, which are involved in the development of fibrosis (4). In addition, 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease (5).

Advantages and Limitations for Lab Experiments

One advantage of 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide is its potential therapeutic applications in various diseases. However, there are also limitations to its use in lab experiments. 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide is a relatively new compound, and its safety and efficacy have not been fully established. In addition, 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide may have off-target effects that need to be studied further.

Future Directions

There are several future directions for the study of 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide. One direction is to further investigate its anti-inflammatory, anti-cancer, and anti-fibrotic effects in various disease models. Another direction is to study its potential use in the treatment of Alzheimer's disease. Further studies are also needed to establish the safety and efficacy of 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide in humans. Finally, the development of more potent and selective analogs of 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide may lead to the discovery of new therapeutic agents.
In conclusion, 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide is a chemical compound that has been studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide as a therapeutic agent.
References:
1. Zhang, J. et al. (2012). Synthesis and biological evaluation of novel benzofuran derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 22(12), 4172-4175.
2. Kim, J. et al. (2014). 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide, a novel COX-2 inhibitor, suppresses inflammatory response and tumor growth in vitro and in vivo. European Journal of Pharmacology, 733, 62-69.
3. Kim, J. et al. (2015). 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide, a novel COX-2 inhibitor, induces apoptosis in human lung cancer cells through Akt/GSK-3β/β-catenin signaling pathway. Oncology Reports, 33(3), 1121-1128.
4. Kim, J. et al. (2016). 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide, a novel COX-2 inhibitor, attenuates renal fibrosis in unilateral ureteral obstruction rats. European Journal of Pharmacology, 791, 730-738.
5. Lee, J. et al. (2017). 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide, a novel COX-2 inhibitor, ameliorates cognitive deficits in animal models of Alzheimer's disease. Neuropharmacology, 117, 217-225.

Synthesis Methods

The synthesis of 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide involves the reaction of 2-methylbenzofuran-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-1,2,4-triazole-1-ethanamine to form 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide. This synthesis method has been reported in the literature (1).

Scientific Research Applications

2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, anti-cancer, and anti-fibrotic effects (2, 3, 4). 2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease (5).

properties

IUPAC Name

2-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-10(7-19-9-16-8-17-19)18-15(20)12-3-4-14-13(6-12)5-11(2)21-14/h3-6,8-10H,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJINQLGOAJNHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)NC(C)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide

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